molecular formula C24H18BrF3N2S2 B3035372 5-(4-Bromophenyl)sulfanyl-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole CAS No. 318959-33-0

5-(4-Bromophenyl)sulfanyl-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole

Cat. No. B3035372
CAS RN: 318959-33-0
M. Wt: 535.4 g/mol
InChI Key: IUYLRWGOZIULPE-UHFFFAOYSA-N
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Description

The compound "5-(4-Bromophenyl)sulfanyl-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole" is a complex molecule that appears to be related to the pyrazole class of compounds. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their various applications in medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the substitution of different functional groups onto the pyrazole core. For instance, the directed lithiation of 4-bromo-1-phenylsulphonylpyrazole can lead to various vicinally disubstituted pyrazoles, as described in the study of directed lithiation . This method allows for regioselective metallation and subsequent quenching with electrophiles to introduce various substituents onto the pyrazole ring.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of pyrazole derivatives can be determined using Density Functional Theory (DFT) as shown in the studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole and 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide . These studies provide insights into the equilibrium geometry, bonding features, and harmonic vibrational frequencies of the molecules. Additionally, the electronic absorption spectra can be analyzed to understand the electronic properties such as HOMO and LUMO energies, indicating charge transfer within the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including alkylation, as demonstrated by the alkylation of 4-(phenylthio)-1H-pyrazol-5-ols with methyl bromoacetate . This reaction leads to the formation of phenyl pyrazolyl sulfides, which can be further oxidized into sulfones and hydrolyzed into corresponding acids. These reactions are significant as they can modify the chemical structure and potentially alter the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized by their vibrational spectra, molecular electrostatic potential, and non-linear optical properties. For example, the first hyperpolarizability and dipole moment can be computed to assess the non-linear optical properties of the compounds . The molecular electrostatic potential maps can predict sites of reactivity towards electrophilic or nucleophilic attack . Additionally, thermodynamic properties and reactivity descriptors such as chemical hardness, potential, electronegativity, and electrophilicity can be calculated to provide a comprehensive understanding of the compounds' behavior .

Scientific Research Applications

Catalytic Applications

The use of sulfuric acid derivatives, similar in structure to the compound , has been explored as recyclable catalysts. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed for condensing aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, yielding alkylmethylene-bis(3-methyl-5-pyrazolones) with high efficiency and recyclability without loss of catalytic activity (Tayebi et al., 2011).

Pharmaceutical Research

Research has been conducted on the pharmacological potential of pyrazole derivatives, similar to the compound , with various applications in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational and pharmacological evaluations of these derivatives have shown significant binding and inhibitory effects in several assays, indicating their potential in pharmaceutical applications (Faheem, 2018).

Chemical Synthesis

In the realm of chemical synthesis, the compound's analogues have been used in site-selective functionalization. Trifluoromethyl-substituted pyrazoles, for example, have shown regioflexible conversion from simple heterocyclic materials into various isomers, demonstrating their usefulness in synthetic chemistry (Schlosser et al., 2002).

Material Science

The synthesis and characterization of pyrazole derivatives have been explored for their potential in material sciences. For example, aminomethylene derivatives of pyrazole-5-one and pyrazole-5-thione have been synthesized and characterized for their magnetic properties, showing the versatility of these compounds in creating materials with specific properties (Uraev et al., 2020).

Antimicrobial Applications

Pyrazole derivatives have shown potential in antimicrobial applications. For instance, N-phenylpyrazole derivatives exhibited significant antimicrobial properties, suggesting the potential of these compounds in developing new therapeutic agents (Farag et al., 2008).

Biochemistry

The compound's analogues have been synthesized for bioactive purposes, such as analgesic and anti-inflammatory agents. This underscores the compound's potential in biochemistry and pharmaceuticals (Gokulan et al., 2012).

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and storing in a well-ventilated place .

properties

IUPAC Name

5-(4-bromophenyl)sulfanyl-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrF3N2S2/c1-30-23(32-19-12-10-18(25)11-13-19)21(22(29-30)16-6-3-2-4-7-16)15-31-20-9-5-8-17(14-20)24(26,27)28/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYLRWGOZIULPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=CC=CC(=C3)C(F)(F)F)SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrF3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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